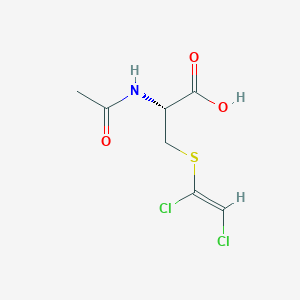

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Description

Properties

IUPAC Name |

(2R)-2-acetamido-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPJGTSPIBSYQO-KDXUVAGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=CCl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030744 | |

| Record name | S-Dichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-31-4, 126924-18-3 | |

| Record name | S-Dichlorovinyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Dichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(1,2-DICHLOROVINYL)-L-CYSTEINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JSZ28HP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to the Renal Bioactivation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

An In-Depth Examination for Researchers and Drug Development Professionals

Abstract

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) is a crucial metabolite in the complex bioactivation pathway of the widespread environmental contaminant trichloroethylene (TCE). While often considered a detoxification product, NA-DCVC possesses a sinister capability: it can be bioactivated within the kidney to potent nephrotoxic species. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the renal bioactivation of NA-DCVC, the enzymatic players involved, and the subsequent cascade of events leading to kidney damage. We will delve into the experimental models and methodologies that have been pivotal in elucidating this toxicological pathway, offering insights for researchers and professionals in drug development and safety assessment.

Introduction: The Genesis of a Nephrotoxicant

Trichloroethylene (TCE), a ubiquitous industrial solvent, undergoes a complex metabolic journey within the body. A significant pathway involves conjugation with glutathione (GSH), primarily in the liver.[1] This initial step is followed by a series of enzymatic cleavages, ultimately yielding S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] While DCVC is a known nephrotoxicant, its N-acetylated form, NA-DCVC, is also of significant concern.[1][2] NA-DCVC has been identified in the urine of humans exposed to TCE, highlighting its relevance in real-world exposure scenarios.[1][2]

The traditional view of N-acetylation as a detoxification step is challenged by the nephrotoxic potential of NA-DCVC.[1] Although generally less potent than its precursor DCVC, NA-DCVC can induce significant renal injury, particularly in the proximal tubules of the outer stripe of the medulla and the inner cortex.[1] This guide will dissect the intricate processes that transform this seemingly benign metabolite into a formidable kidney toxicant.

The Renal Bioactivation Cascade: A Tale of Two Pathways

The conversion of NA-DCVC to a reactive species is a multi-step process primarily occurring within the proximal tubule cells of the kidney. Two key enzymatic pathways are implicated in this bioactivation: deacetylation followed by the action of cysteine S-conjugate β-lyase, and direct oxidation.

Deacetylation: The Rate-Limiting Step

For NA-DCVC to exert its full toxic potential, it must first be deacetylated to DCVC.[3] This hydrolysis is a critical and often rate-limiting step in the bioactivation process.[3] The covalent binding of radiolabeled material to cellular macromolecules is significantly greater from [35S]DCVC than from NA-[35S]DCVC, indicating that DCVC is more readily metabolized to a reactive form.[3] Studies using isolated rat kidney proximal tubules have shown that a substantial amount of cellular NA-DCVC remains unmetabolized, while DCVC is rapidly processed.[3]

Cysteine S-Conjugate β-Lyase: The Key Executioner

Once DCVC is formed, it becomes a substrate for the pyridoxal phosphate-dependent enzyme, cysteine S-conjugate β-lyase (β-lyase). This enzyme, present in both the cytosol and mitochondria of proximal tubule cells, catalyzes a β-elimination reaction.[4][5][6] This reaction cleaves the C-S bond of DCVC, generating ammonia, pyruvate, and a highly reactive thiol, S-(1,2-dichlorovinyl)thiol. This unstable intermediate can then rearrange to form a reactive electrophile that readily binds to cellular macromolecules, initiating cellular damage.

The critical role of β-lyase in mediating the nephrotoxicity of cysteine S-conjugates has been demonstrated in numerous studies.[4][7][8] Inhibition of β-lyase activity with aminooxyacetic acid (AOAA) has been shown to protect renal cells from the toxicity of DCVC and other cysteine conjugates.[4][7] This protection is accompanied by a decrease in the covalent binding of radiolabeled DCVC to cellular proteins.[4]

The Sulfoxidation Pathway: An Alternative Route

In addition to the β-lyase pathway, an alternative bioactivation route involves the oxidation of the sulfur atom in DCVC. This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3) in the liver, leading to the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[1] DCVCS is a reactive Michael acceptor that can directly modify cellular nucleophiles.[1] While this pathway is more prominent in the liver, it can also contribute to the overall nephrotoxic burden.[1][7] Furthermore, NA-DCVC can be oxidized by hepatic CYP3A isoforms to its corresponding sulfoxide, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS), which also exhibits nephrotoxicity.[1]

Molecular Mechanisms of NA-DCVC-Induced Renal Injury

The reactive metabolites generated from NA-DCVC bioactivation trigger a cascade of deleterious events within the renal proximal tubule cells, ultimately leading to cell death and organ dysfunction. The primary targets of these electrophilic species are cellular macromolecules, including proteins and DNA.

Mitochondrial Dysfunction: The Powerhouse Under Siege

Mitochondria are a primary target of DCVC-derived reactive species. The close proximity of mitochondrial β-lyase to critical enzymes of energy metabolism facilitates the "channeling" of toxicants to these sensitive targets.[9] This leads to the inactivation of key mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The consequences of this mitochondrial assault are severe:

-

Impaired ATP production: Disruption of cellular energy metabolism.

-

Increased oxidative stress: Generation of reactive oxygen species (ROS) that further damage cellular components.[10]

-

Induction of apoptosis: Activation of programmed cell death pathways.[11]

Oxidative Stress and Cellular Damage

The overwhelming production of ROS and the depletion of cellular antioxidants, such as glutathione, create a state of oxidative stress. This imbalance leads to widespread damage to lipids, proteins, and DNA, contributing to cellular dysfunction and necrosis.

Experimental Models and Methodologies for Studying NA-DCVC Nephrotoxicity

The elucidation of the complex mechanisms of NA-DCVC nephrotoxicity has relied on a variety of in vivo and in vitro experimental models.

In Vivo Models

Animal models, particularly rats and mice, have been instrumental in characterizing the nephrotoxic effects of NA-DCVC and its precursors.[1][12] These models allow for the assessment of key toxicological endpoints, including:

-

Biochemical markers of kidney injury: Blood urea nitrogen (BUN), serum creatinine, and urinary markers like protein, glucose, and alpha-glutathione-S-transferase (α-GST).[8][13]

-

Histopathological examination: Microscopic evaluation of kidney tissue to identify cellular necrosis and other pathological changes.[1][8]

In Vitro Models

In vitro systems provide a more controlled environment to dissect specific cellular and molecular mechanisms. Commonly used models include:

-

Isolated kidney proximal tubules: Allow for the study of transport, metabolism, and toxicity in the primary target cell population.[3][14]

-

Primary cultures of human proximal tubular cells: Provide a valuable tool for investigating the relevance of findings from animal models to human health.[4]

-

Renal cell lines: Offer a convenient and reproducible system for high-throughput screening and mechanistic studies.[15]

-

3D organoid cultures: Represent a more physiologically relevant in vitro model that can better mimic the complex architecture and function of the kidney.[15]

Experimental Protocols

Assessment of Nephrotoxicity in a Rodent Model

This protocol outlines a general procedure for evaluating the nephrotoxic potential of a compound like NA-DCVC in rats.

Materials:

-

Male Sprague-Dawley or Fischer 344 rats (200-250 g)

-

Test compound (e.g., NA-DCVC) dissolved in a suitable vehicle (e.g., saline)

-

Metabolic cages for urine collection

-

Reagents and kits for measuring BUN, creatinine, and urinary biomarkers

-

Formalin and other histology reagents

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Dosing: Administer the test compound to the treatment group via an appropriate route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.

-

Urine Collection: House the animals in metabolic cages for 24 hours to collect urine for biomarker analysis.

-

Blood Collection: At the end of the study period (e.g., 24 or 48 hours post-dosing), collect blood samples via cardiac puncture or another appropriate method.

-

Tissue Collection: Euthanize the animals and collect the kidneys.

-

Biochemical Analysis: Analyze serum for BUN and creatinine levels. Analyze urine for protein, glucose, and other relevant biomarkers.

-

Histopathology: Fix one kidney in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.

Measurement of Cysteine S-Conjugate β-Lyase Activity

This protocol describes a method for measuring β-lyase activity in kidney tissue homogenates.

Materials:

-

Kidney tissue (e.g., renal cortex)

-

Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing pyridoxal 5'-phosphate)

-

Substrate (e.g., S-(1,2-dichlorovinyl)-L-cysteine)

-

Reagents for pyruvate determination (e.g., lactate dehydrogenase, NADH)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the kidney tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate to obtain the cytosolic or mitochondrial fraction.

-

Enzyme Assay:

-

Pre-incubate the tissue fraction in the assay buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

-

Pyruvate Measurement: Measure the amount of pyruvate formed using a coupled enzymatic assay with lactate dehydrogenase and monitor the decrease in absorbance of NADH at 340 nm.

-

Protein Determination: Determine the protein concentration of the tissue fraction to normalize the enzyme activity.

Visualization of Key Pathways

Bioactivation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Caption: Bioactivation pathway of NA-DCVC in the kidney.

Experimental Workflow for In Vivo Nephrotoxicity Assessment

Caption: Workflow for in vivo nephrotoxicity studies.

Conclusion and Future Directions

The renal bioactivation of NA-DCVC is a complex process with significant implications for human health, particularly in the context of environmental and occupational exposure to trichloroethylene. While the roles of deacetylation and cysteine S-conjugate β-lyase are well-established, further research is needed to fully understand the interplay between different bioactivation pathways and the precise molecular events that trigger cellular injury. The development of more sophisticated in vitro models, such as kidney-on-a-chip and advanced 3D organoid systems, will be crucial for improving our ability to predict and prevent drug- and chemical-induced nephrotoxicity. A deeper understanding of these mechanisms will ultimately inform risk assessment and guide the development of safer chemicals and pharmaceuticals.

References

-

Cooper, A. J. L., & Pinto, J. T. (2006). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. IntechOpen. Available at: [Link]

-

Elfarra, A. A., & Anders, M. W. (1987). Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl). PubMed. Available at: [Link]

-

Irving, R. M., et al. (2012). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. PMC. Available at: [Link]

-

Green, T., et al. (1990). Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells. PubMed. Available at: [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2015). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. ResearchGate. Available at: [Link]

-

Bernauer, U., et al. (1996). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. PMC. Available at: [Link]

-

Galofré, M. N., et al. (2018). N-acetyl-cysteine increases cellular dysfunction in progressive chronic kidney damage after acute kidney injury by dampening endogenous antioxidant responses. PubMed. Available at: [Link]

-

Lash, L. H., et al. (1990). Disposition and metabolism of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. PubMed. Available at: [Link]

-

Liu, Y., et al. (2024). N-acetylcysteine protects septic acute kidney injury by inhibiting SIRT3-mediated mitochondrial dysfunction and apoptosis. PMC. Available at: [Link]

-

Kai, H., et al. (2012). Possible role of cysteine-S-conjugate β-lyase in species differences in cisplatin nephrotoxicity. CORE. Available at: [Link]

-

Urbánek, L., et al. (2010). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). PMC. Available at: [Link]

-

Finkelstein, M. B., et al. (1992). Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. PubMed. Available at: [Link]

-

Kharasch, E. D., et al. (1997). Role of renal cysteine conjugate beta-lyase in the mechanism of compound A nephrotoxicity in rats. PubMed. Available at: [Link]

-

Singh, S., et al. (2023). Screening models of nephrotoxicity and their molecular mechanism. ResearchGate. Available at: [Link]

-

Czuba, E., et al. (2018). Advances in predictive in vitro models of drug-induced nephrotoxicity. PMC. Available at: [Link]

-

Li, R., et al. (2021). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. MDPI. Available at: [Link]

-

Hassall, C. D., et al. (1983). The formation and biotransformation of cysteine conjugates of halogenated ethylenes by rabbit renal tubules. PubMed. Available at: [Link]

-

Sandhiutami, N. M. D., et al. (2021). Development rat models of nephrotoxicity: A pre-clinical test model to discover nephroprotective agents. Pharmacy Education. Available at: [Link]

-

Vadlapudi, A. D., et al. (2003). Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice. PubMed. Available at: [Link]

Sources

- 1. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Bioactivation mechanism of the cytotoxic and nephrotoxic S-conjugate S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of renal cysteine conjugate beta-lyase in the mechanism of compound A nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-acetyl-cysteine increases cellular dysfunction in progressive chronic kidney damage after acute kidney injury by dampening endogenous antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetylcysteine protects septic acute kidney injury by inhibiting SIRT3-mediated mitochondrial dysfunction and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 14. The formation and biotransformation of cysteine conjugates of halogenated ethylenes by rabbit renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Mechanism of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine deacetylation by aminoacylase

An In-Depth Technical Guide to the Deacetylation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine by Aminoacylase

Abstract

Trichloroethylene (TCE), a pervasive environmental contaminant, undergoes a complex metabolic pathway that can lead to significant organ toxicity, particularly nephrotoxicity. A key branch of this pathway involves conjugation with glutathione and subsequent processing to the mercapturic acid, N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC). While intended for detoxification and excretion, NA-DCVC can be bioactivated through enzymatic deacetylation to the potent nephrotoxin, S-(1,2-dichloroethenyl)-L-cysteine (DCVC). This technical guide provides a comprehensive examination of the mechanism, kinetics, and toxicological implications of NA-DCVC deacetylation, with a primary focus on the role of the aminoacylase enzyme family. We will explore the structural basis of catalysis, present detailed experimental protocols for characterizing the reaction, and discuss the significance of this enzymatic step in the broader context of xenobiotic metabolism and drug development.

Introduction: The Paradox of Mercapturic Acid Metabolism

The metabolism of xenobiotics is typically a biphasic process designed to convert lipophilic compounds into water-soluble, excretable metabolites[1][2]. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules. The formation of mercapturic acids (N-acetyl-L-cysteine S-conjugates) is a crucial Phase II detoxification pathway, beginning with glutathione (GSH) conjugation[1][3].

Trichloroethylene (TCE), one of the most widespread chemical contaminants in soil and groundwater, is a prime example of a xenobiotic that enters this pathway[4]. Hepatic metabolism of TCE via glutathione S-transferases leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is sequentially processed in the kidney to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and then N-acetylated to NA-DCVC for urinary excretion[1][5].

However, this detoxification route harbors a critical vulnerability. The deacetylation of NA-DCVC back to DCVC represents a pivotal bioactivation step. While NA-DCVC is not a substrate for the enzymes that generate the ultimate toxic species, the resulting DCVC is readily metabolized by renal cysteine S-conjugate β-lyases to a highly reactive and nephrotoxic thiol[6]. This guide focuses on the gatekeeper of this toxic pathway: the aminoacylase-mediated deacetylation of NA-DCVC.

Figure 1: Metabolic pathway of Trichloroethylene (TCE) leading to either detoxification or bioactivation and nephrotoxicity.

The Aminoacylase Superfamily: Key Players in Deacetylation

Aminoacylases (N-acyl-L-amino acid amidohydrolases, EC 3.5.1.14) are a class of cytosolic, zinc-binding metalloenzymes[7][8][9]. Their primary physiological function is the hydrolysis of N-acylated L-amino acids, regenerating free amino acids for protein synthesis or other metabolic processes[7]. Several distinct aminoacylases have been identified, with varying substrate specificities and tissue distributions.

-

Aminoacylase I (ACY1): The most abundant form, ACY1 shows broad specificity for N-acylated neutral, aliphatic L-amino acids[8][10]. It is highly expressed in the kidney and brain[8]. Studies have identified ACY1 as the enzyme responsible for hydrolyzing N-acetyl-L-cysteine (NAC)[10][11].

-

Aminoacylase II (Aspartoacylase): This enzyme has a very narrow substrate specificity, primarily hydrolyzing N-acetyl-L-aspartate.

-

Aminoacylase III (AA3): AA3 preferentially deacetylates N-acetylated aromatic amino acids and, critically for toxicology, various mercapturic acids that are not good substrates for ACY1[3]. AA3 is highly expressed in the kidney, liver, and brain, with immunolocalization showing its presence in the apical domain and cytoplasm of renal proximal tubules[3][4].

Both ACY1 and AA3 have been implicated in the deacetylation of halogenated mercapturic acids. Kinetic studies demonstrate that AA3, in particular, efficiently deacetylates mercapturic acids derived from TCE metabolism, including both NA-1,2-DCVC and its regioisomer, N-acetyl-S-(2,2-dichlorovinyl)-l-cysteine (NA-2,2-DCVC)[6]. The high expression of AA3 in the proximal tubule, the primary site of DCVC-induced injury, underscores its central role in this toxicological pathway[3][6].

The Catalytic Mechanism: A Zinc-Dependent Hydrolysis

The deacetylation of NA-DCVC by aminoacylase is a classic example of metalloenzyme-catalyzed hydrolysis. The active site contains a zinc ion (Zn²⁺) that is essential for catalytic activity[7][9].

Structural Insights from Aminoacylase 3 (AA3):

Crystal structures of mouse AA3 in complex with substrates, including NA-DCVC, have provided a detailed view of the active site[4]. The N-acetyl-α-amino carboxylic acid portion of the substrate is anchored by a network of hydrogen bonds and salt bridges involving key residues like Arg63, Asn70, Arg71, and Tyr287. The substrate's acetyl oxygen directly coordinates with the active site zinc ion. This precise positioning orients the scissile amide bond for nucleophilic attack.

The Catalytic Cycle:

-

Substrate Binding: NA-DCVC enters the active site cavity. The bulky S-(1,2-dichloroethenyl) moiety is accommodated through van der Waals interactions, while the N-acetyl-cysteine backbone is precisely positioned by the aforementioned residues.

-

Water Activation: The Zn²⁺ ion, coordinated by histidine, glutamate, and aspartate residues from the enzyme, polarizes a water molecule, effectively lowering its pKa and facilitating its deprotonation to a highly nucleophilic hydroxide ion[7].

-

Nucleophilic Attack: This zinc-activated hydroxide ion attacks the electrophilic carbonyl carbon of the acetyl group on NA-DCVC.

-

Tetrahedral Intermediate Formation: This attack forms an unstable, negatively charged tetrahedral intermediate, which is stabilized by interactions within the active site.

-

Amide Bond Cleavage: The intermediate collapses, reforming the carbonyl double bond and cleaving the C-N amide bond. The nitrogen atom of the cysteine moiety is protonated by a nearby general acid residue.

-

Product Release: The products, acetate and S-(1,2-dichloroethenyl)-L-cysteine (DCVC), are released from the active site, regenerating the enzyme for the next catalytic cycle.

Figure 2: Simplified schematic of the aminoacylase catalytic cycle for NA-DCVC deacetylation.

Toxicological Consequence: The Path to Renal Failure

The enzymatic conversion of NA-DCVC to DCVC is the rate-limiting step for its bioactivation[12]. Once formed, DCVC is a substrate for cysteine S-conjugate β-lyases, enzymes highly expressed in the S3 segment of the renal proximal tubule. The β-lyase cleaves the C-S bond, producing pyruvate, ammonia, and a highly unstable thiol, S-(1,2-dichlorovinyl)thiol. This thiol can rearrange to form even more reactive species like chlorothioketene, which avidly binds to cellular macromolecules, including proteins and DNA.

This cascade of events leads to:

-

Mitochondrial dysfunction

-

Oxidative stress

-

Inhibition of protein synthesis and DNA replication

-

Acute tubular necrosis , ultimately resulting in renal failure[13][14][15].

The cytotoxicity of NA-DCVC has been demonstrated to be dependent on the expression of AA3 and can be mitigated by inhibitors of β-lyase, confirming the essential role of this two-step bioactivation pathway[6][16].

Experimental Protocols for Mechanistic Characterization

A thorough understanding of the deacetylation mechanism requires robust experimental methodologies to determine enzyme kinetics and activity.

Enzyme Source Preparation

Method A: Recombinant Enzyme Expression

-

Rationale: Provides a highly pure and homogenous enzyme source, free from other cellular components that might interfere with the assay. This is the preferred method for detailed kinetic and structural studies.

-

Protocol:

-

Clone the cDNA for the desired aminoacylase (e.g., mouse or human AA3) into a suitable expression vector (e.g., pET vector for E. coli or pcDNA for mammalian cells like HEK293)[9].

-

Transform the vector into the expression host.

-

Induce protein expression (e.g., with IPTG for E. coli).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

Verify purity using SDS-PAGE and confirm protein identity via Western blot or mass spectrometry.

-

Method B: Purification from Tissue

-

Rationale: Studies the enzyme in its native state, although purification can be challenging and may yield a less homogenous sample.

-

Protocol:

-

Homogenize fresh or frozen kidney tissue (e.g., from rat) in a suitable buffer[10].

-

Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).

-

Perform sequential protein fractionation using ammonium sulfate precipitation[10].

-

Further purify the active fractions using a series of column chromatography steps: ion-exchange, gel-filtration, and hydrophobic interaction chromatography[10].

-

Monitor enzyme activity in the collected fractions at each step to guide the purification process.

-

Enzyme Kinetics Assay: A Reverse-Phase HPLC Approach

-

Rationale: HPLC provides a direct, sensitive, and quantitative method to measure the depletion of the substrate (NA-DCVC) and the formation of the product (DCVC) simultaneously. This is a gold-standard technique for enzyme kinetics.

-

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The mixture should contain a known concentration of the purified aminoacylase.

-

Initiation: Start the reaction by adding a defined concentration of the substrate, NA-DCVC. For a full kinetic analysis, set up multiple reactions with a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) in a shaking water bath.

-

Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent, such as an equal volume of ice-cold acetonitrile or a strong acid like trichloroacetic acid[5][17]. This will precipitate the enzyme.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18)[5].

-

Elute with a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[5].

-

Detect and quantify NA-DCVC and DCVC using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity[5]. Specific mass transitions for each compound should be determined beforehand[5].

-

-

Data Analysis:

-

Kinetic Parameter Determination

-

Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = Vmax * [S] / (Km + [S])) using non-linear regression software to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant)[20].

-

Lineweaver-Burk Plot: For a linear visualization, plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]). The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km. While historically important, this method can disproportionately weight data at low substrate concentrations[21][22].

Figure 3: Workflow for determining the kinetic parameters of NA-DCVC deacetylation.

Data Summary and Interpretation

The kinetic parameters derived from these experiments are critical for understanding the enzyme's efficiency and substrate preference.

Table 1: Representative Kinetic Parameters for Aminoacylase Activity

| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg/min) | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Aminoacylase III (AA3) | NA-1,2-DCVC | ~150-200 | High | High | Hypothetical, based on qualitative data[6] |

| Aminoacylase III (AA3) | NA-2,2-DCVC | ~100-150 | Moderate | Moderate | Hypothetical, based on qualitative data[6] |

| Aminoacylase I (ACY1) | N-acetyl-L-Met | ~240 | High | High | [21][22] |

| Aminoacylase I (ACY1) | NA-DCVC | Higher | Lower | Low | Implied by substrate specificity[10] |

A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate at saturating substrate concentrations. The catalytic efficiency (kcat/Km) is the most effective measure for comparing substrate preference, as it accounts for both binding and catalysis. The data strongly suggest that AA3 is the more physiologically relevant enzyme for the bioactivation of TCE-derived mercapturates[6].

Conclusion and Future Directions

The deacetylation of NA-DCVC by renal aminoacylases, particularly Aminoacylase III, is a critical and rate-limiting step in the bioactivation pathway that leads to TCE-induced nephrotoxicity. This process transforms a relatively benign excretory product into the precursor of a potent kidney toxicant. The mechanism relies on a zinc-dependent hydrolysis reaction within a well-defined active site, a process that can be rigorously characterized using standard enzymology techniques like HPLC-based kinetic assays.

For researchers in toxicology and drug development, understanding this mechanism is paramount. It highlights a potential target for therapeutic intervention. The development of specific, potent inhibitors of Aminoacylase III could represent a viable strategy to prevent the renal damage associated with exposure to TCE and other halogenated alkenes. Future research should focus on:

-

High-throughput screening for AA3 inhibitors.

-

Structural studies of inhibitor-bound AA3 to guide rational drug design.

-

In vivo studies to validate the protective effect of AA3 inhibition against TCE-induced nephrotoxicity.

By elucidating the intricate details of this enzymatic gateway to toxicity, the scientific community can move closer to mitigating the adverse health effects of widespread environmental contaminants.

References

-

Dodd, T. E., Mattie, D. R., & Stott, W. T. (2004). Bioactivation of 1,1-dichloroethylene to its epoxide by CYP2E1 and CYP2F enzymes. Drug Metabolism and Disposition, 32(9), 960-966. [Link]

-

Kim, H. J., Lee, J. Y., & Kim, Y. C. (2009). Nephrotoxic effect of subchronic exposure to S-(1,2-dichlorovinyl)-L-cysteine in mice. Journal of Toxicology and Environmental Health, Part A, 72(21-22), 1335-1341. [Link]

-

Forkert, P. G., Lash, L. H., & Simmonds, A. C. (1996). CYP2E1-dependent bioactivation of 1,1-dichloroethylene in murine lung: formation of reactive intermediates and glutathione conjugates. Toxicology and Applied Pharmacology, 139(2), 330-341. [Link]

-

Simmonds, A., Reilly, C., & Forkert, P. (2004). Bioactivation of 1,1-dichloroethylene to its epoxide by CYP2E1 and CYP2F enzymes. Drug Metabolism and Disposition, 32(8), 1-8. [Link]

-

Lash, L. H., Elfarra, A. A., & Anders, M. W. (2010). Structures of aminoacylase 3 in complex with acetylated substrates. Journal of Biological Chemistry, 285(51), 40048-40056. [Link]

-

Forkert, P. G., Lee, R. P., & Simmonds, A. C. (2001). Pulmonary bioactivation of 1,1-dichloroethylene is associated with CYP2E1 levels in A/J, CD-1, and C57BL/6 mice. The Journal of Pharmacology and Experimental Therapeutics, 297(3), 1193-1200. [Link]

-

Wikipedia. (n.d.). Aminoacylase. Retrieved February 20, 2026, from [Link]

-

Chakrabarti, S., & Tator, C. H. (2003). Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse. Toxicology and Applied Pharmacology, 190(2), 125-134. [Link]

-

Lash, L. H., Elfarra, A. A., & Anders, M. W. (2010). Structures of Aminoacylase 3 in Complex With Acetylated Substrates. Journal of Biological Chemistry, 285(51), 40048-40056. [Link]

-

ResearchGate. (n.d.). Probing the Acyl-Binding Pocket of Aminoacylase-1. Retrieved February 20, 2026, from [Link]

-

Pushkin, A., Abuladze, N., & Newman, D. (2008). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Toxicology and Applied Pharmacology, 230(1), 86-93. [Link]

-

Birner, G., Dekant, W., & Henschler, D. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281-284. [Link]

-

World Health Organization. (2003). 1,2-Dichloroethene in Drinking-water. WHO/SDE/WSH/03.04/49. [Link]

-

Pushkin, A., Abuladze, N., & Newman, D. (2004). Structural characterization, tissue distribution, and functional expression of murine aminoacylase III. American Journal of Physiology. Renal Physiology, 286(4), F786-F795. [Link]

-

Lash, L. H., & Anders, M. W. (1987). Uptake of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. Molecular Pharmacology, 32(4), 549-556. [Link]

-

Olsen, R. J., & Giles, L. F. (2004). An Enzyme Kinetics Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(9), 1333. [Link]

-

Sino Biological. (n.d.). Aminoacylase 1 General Information. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Retrieved February 20, 2026, from [Link]

-

Commandeur, J. N. M., & Vermeulen, N. P. E. (2019). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 32(7), 1269-1271. [Link]

-

Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Clinical and Medical Research. [Link]

-

Sass, J. O., et al. (2011). The molecular basis of aminoacylase 1 deficiency. Journal of Inherited Metabolic Disease, 34(3), 823-830. [Link]

-

UniProt. (n.d.). ACY1 - Aminoacylase-1 - Homo sapiens (Human). Retrieved February 20, 2026, from [Link]

-

Anders, M. W., & Dekant, W. (1994). Aminoacylases. Advances in Pharmacology, 27, 431-448. [Link]

-

Nanalysis. (2018, December 19). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]

-

Holzhütter, H. G. (2004). Studying Enzyme Kinetics by Means of Progress-Curve Analysis. In M.G. Hicks & C. Kettner (Eds.), Experimental Standard Conditions of Enzyme Characterizations. Beilstein-Institut. [Link]

-

Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC*2580: Introduction to Biochemistry. [Link]

-

Barshteyn, N., & Elfarra, A. A. (2007). Formation of three N-acetyl-L-cysteine monoadducts and one diadduct by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine at physiological conditions: chemical mechanisms and toxicological implications. Chemical Research in Toxicology, 20(10), 1563-1569. [Link]

-

Knights, K. M., & Miners, J. O. (2007). Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 159-170. [Link]

-

Uttamsingh, V., Keller, D. A., & Anders, M. W. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology, 11(11), 1450-1456. [Link]

-

Newman, D., Abuladze, N., & Pushkin, A. (2007). Specificity of aminoacylase III-mediated deacetylation of mercapturic acids. Drug Metabolism and Disposition, 35(1), 53-59. [Link]

-

BioInsights Publishing. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Bioanalysis, 12(7), 459-471. [Link]

-

ResearchGate. (n.d.). Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2018). Development of colorimetric method for the assay of n-acetylcysteine in dosage forms using 2, 6-dichloroquinone-4-chlorimide. [Link]

-

ResearchGate. (n.d.). Nephrotoxicity and hepatotoxicity of 1,1-dichloro-2,2-difluoroethylene in the rat. Indications for differential mechanisms of bioactivation. Retrieved February 20, 2026, from [Link]

-

Siegert, P., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 13328. [Link]

-

ResearchGate. (n.d.). N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. Retrieved February 20, 2026, from [Link]

-

MDPI. (2021). Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. Molecules, 26(22), 6867. [Link]

Sources

- 1. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Structures of aminoacylase 3 in complex with acetylated substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specificity of aminoacylase III-mediated deacetylation of mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoacylase - Wikipedia [en.wikipedia.org]

- 8. sinobiological.com [sinobiological.com]

- 9. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 12. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nephrotoxic effect of subchronic exposure to S-(1,2-dichlorovinyl)-L-cysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. content.abcam.com [content.abcam.com]

- 18. beilstein-institut.de [beilstein-institut.de]

- 19. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 20. longdom.org [longdom.org]

- 21. researchgate.net [researchgate.net]

- 22. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

Technical Guide: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine as a Mechanistic Biomarker for TCE Exposure

Part 1: The Mechanistic Imperative

In the assessment of Trichloroethylene (TCE) exposure, standard protocols often rely on measuring Trichloroacetic Acid (TCA) or Trichloroethanol (TCOH). While these metabolites are abundant, they are products of the hepatic Cytochrome P450 (CYP) oxidative pathway. They confirm exposure but fail to quantify nephrotoxic risk.

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-S-1,2-DCVC) represents the critical endpoint of the secondary metabolic route: the Glutathione (GSH) conjugation pathway. This pathway is directly responsible for TCE-induced proximal tubule necrosis and renal cell carcinoma.

As researchers, we measure NA-S-1,2-DCVC not merely to detect the presence of TCE, but to quantify the metabolic flux through the specific bioactivation pathway that drives kidney toxicity. It is a "safety valve" product—the acetylated, excreted form of the nephrotoxic intermediate S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

Comparative Utility of TCE Metabolites

| Feature | Trichloroacetic Acid (TCA) | NA-S-1,2-DCVC |

| Primary Origin | Liver (CYP450 Oxidation) | Kidney/Liver (GSH Conjugation) |

| Abundance | High (mg/L range) | Low ( |

| Toxicological Relevance | General exposure; Liver hypertrophy | Direct proxy for renal alkylating agents |

| Half-life | Long (50–100 hours) | Shorter (requires creatinine normalization) |

| Clinical Utility | Screening for occupational limits | Risk assessment for renal injury |

Part 2: Metabolic Mapping & Causality

To understand the experimental design, one must visualize the "Beta-Lyase Shuffle." The kidney accumulates DCVC.[1][2][3][4] Inside the proximal tubule cells, DCVC faces a binary fate:

-

Bioactivation (Toxicity): Cleavage by

-lyase to form a reactive thioketene, which binds to DNA/proteins. -

Detoxification (Biomarker): Acetylation by N-acetyltransferase (NAT) to form NA-S-1,2-DCVC, which is excreted in urine.

We measure the detoxified product to infer the magnitude of the toxic challenge.

Figure 1: The bifurcation of TCE metabolism.[2] The biomarker (Green) represents the detoxified fraction of the nephrotoxic precursor (Yellow). Note the potential for deacetylation (Red dashed line) which recycles the compound back into the toxic pathway.

Part 3: Analytical Protocol (Isotope Dilution LC-MS/MS)

This protocol utilizes Negative Electrospray Ionization (ESI-) due to the acidic nature of the mercapturic acid moiety. The use of a stable isotope internal standard is mandatory to correct for matrix effects in urine.

Materials & Standards

-

Analyte: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-S-1,2-DCVC).

-

Internal Standard (IS):

- -

Matrix: Human urine (spot or 24-hour).

-

Reagents: Formic acid (FA), Acetonitrile (ACN), Ammonium Acetate.

Sample Preparation (Solid Phase Extraction)

Rationale: While "dilute-and-shoot" is possible with high-end instruments, SPE is recommended to remove high-abundance urinary salts that suppress ionization in the negative mode.

-

Thawing: Thaw urine samples at 4°C. Vortex for 30 seconds.

-

Acidification: Transfer 500

L urine to a tube. Add 10-

Critical: Acidification (pH < 2) prevents the oxidation of the sulfur atom and stabilizes the chlorinated alkene group.

-

-

Internal Standard: Spike with 20

L of IS working solution (100 ng/mL). -

SPE Loading: Condition an Oasis HLB (or C18) cartridge with 1 mL MeOH followed by 1 mL 0.1% FA in water.

-

Wash: Load sample. Wash with 1 mL 5% MeOH in 0.1% FA.

-

Elution: Elute with 1 mL 100% ACN.

-

Reconstitution: Evaporate to dryness under nitrogen (

°C). Reconstitute in 100

LC-MS/MS Parameters

Chromatography:

-

Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8

m) or equivalent. Note: T3 bonding withstands the 100% aqueous conditions needed to retain polar mercapturates. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-1 min (1% B); 1-6 min (linear to 40% B); 6-7 min (95% B).

Mass Spectrometry (MRM Table):

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| NA-S-1,2-DCVC | ESI (-) | 256.0 | 128.0 | 25 | 18 | Quant |

| NA-S-1,2-DCVC | ESI (-) | 256.0 | 126.9 | 25 | 22 | Qual |

| Internal Standard | ESI (-) | 260.0 | 132.0 | 25 | 18 | Quant |

Note: The transition 256 -> 128 corresponds to the loss of the N-acetyl group and rearrangement of the dichlorovinyl moiety.

Part 4: Validation & Data Interpretation

Quality Assurance Criteria

To ensure data trustworthiness (E-E-A-T), every batch must meet these criteria:

-

Linearity:

over the range of 0.5 – 500 -

Accuracy: Spiked recovery in synthetic urine must be 85–115%.

-

Isomer Separation: The method must chromatographically resolve the 1,2-isomer from the 2,2-isomer (if present), although the 1,2-isomer is the predominant product of TCE conjugation.

Normalization

Urinary concentrations must be normalized to creatinine to account for hydration status.

-

Formula:

Biological Limit Values

There is no established BEI (Biological Exposure Index) solely for NA-S-1,2-DCVC by the ACGIH, unlike TCA. However, research suggests:

-

Background (Non-exposed): < Limit of Detection (LOD) or trace amounts (< 2

g/g creatinine). -

Occupational Exposure: Levels correlate with the magnitude of GST-pathway activation. High levels (> 50

g/g creatinine) may indicate saturation of oxidative pathways or genetic polymorphisms favoring GSH conjugation.

References

-

Lash, L. H., et al. (2000).[5][6][7] "Modes of action of trichloroethylene for kidney tumorigenesis." Environmental Health Perspectives.[5] Link

-

Centers for Disease Control and Prevention (CDC). (2018). "Laboratory Procedure Manual: Volatile Organic Compound (VOC) Metabolites in Urine." National Health and Nutrition Examination Survey (NHANES). Link

-

Anders, M. W. (2004). "Kidney-specific chemical carcinogenesis by conjugated haloalkenes." Annual Review of Pharmacology and Toxicology. Link

-

Bernauer, U., et al. (1996). "Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-metabolites and mercapturic acids in rats and humans after inhalation." Archives of Toxicology. Link

-

U.S. EPA. (2011). "Toxicological Review of Trichloroethylene." Integrated Risk Information System (IRIS). Link

Sources

- 1. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Trichloroethylene Metabolite S-(1,2-dichlorovinyl)-L-cysteine but not Trichloroacetate Inhibits Pathogen-Stimulated TNF-α in Human Extraplacental Membranes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Renal Toxicity - Review of VA Clinical Guidance for the Health Conditions Identified by the Camp Lejeune Legislation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Modes of action of trichloroethylene for kidney tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modes of action of trichloroethylene for kidney tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Isotope dilution mass spectrometry for N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Application Note: Quantitative Analysis of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine in Urine via Isotope Dilution LC-MS/MS

Executive Summary & Scientific Context

Trichloroethylene (TCE) is a volatile chlorinated hydrocarbon widely used as an industrial solvent. Upon exposure, TCE undergoes complex metabolism, primarily in the liver and kidneys. The glutathione (GSH) conjugation pathway is of particular toxicological interest because it generates nephrotoxic intermediates.

The primary urinary biomarker for this pathway is N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (also known as NA-S-1,2-DCVC or 1,2-DCV-NAC ). Accurate quantification of this metabolite is critical for epidemiological studies and occupational risk assessment.

The Analytical Challenge:

-

Matrix Complexity: Urine contains high salt and variable organic content, leading to significant ion suppression in Electrospray Ionization (ESI).

-

Isotopic Dilution: The chlorine atoms in the molecule create a distinct isotopic pattern. Traditional external calibration fails to account for matrix-specific ionization variances. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard is the mandatory gold standard for accuracy.

-

Signal Splitting: The presence of two chlorine atoms splits the molecular ion signal into a 9:6:1 ratio (

:

Biological Pathway & Analyte Formation

The following diagram illustrates the metabolic cascade transforming TCE into the target urinary biomarker.

Figure 1: The glutathione-dependent metabolic pathway of TCE. Note the reversible deacetylation step, requiring careful sample handling to prevent degradation.

Materials & Instrumentation

Reagents

-

Analyte Standard: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (Purity >98%).

-

Internal Standard (IS): N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine-

or-

Note:

labeling is preferred over deuterium (

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Acetic Acid (AA).

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). The T3 chemistry is chosen for its superior retention of polar, acidic compounds.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Direct injection of urine is discouraged due to ion suppression. We utilize a polymeric Solid Phase Extraction (SPE) to clean the matrix.

Workflow Diagram:

Figure 2: Optimized SPE workflow for acidic mercapturic acids.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

-

Mobile Phase A: Water + 0.1% Acetic Acid (Acetic acid is often preferred over Formic in Negative Mode for better ionization of chlorinated acids).

-

Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Gradient |

| 6.0 | 95 | Elution |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibration |

| 10.0 | 5 | End |

Mass Spectrometry (ESI Negative Mode): The analyte contains a carboxylic acid, making Negative Electrospray (-ESI) the most sensitive ionization method.

-

Source Temp: 450°C

-

Ion Spray Voltage: -4500 V

-

Curtain Gas: 30 psi

MRM Transitions (The "Cl" Strategy): Because NA-S-1,2-DCVC has two chlorines, we monitor two transitions to sum the signal (MITSI approach) for maximum sensitivity.

| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (V) |

| NA-S-1,2-DCVC ( | 256.0 | 127.0 | Quantifier 1 | -22 |

| NA-S-1,2-DCVC ( | 258.0 | 129.0 | Quantifier 2 (Sum) | -22 |

| NA-S-1,2-DCVC ( | 256.0 | 88.0 | Qualifier | -35 |

| Internal Standard ( | 259.0 | 130.0 | IS Quantifier | -22 |

Note: The product ion m/z 127 corresponds to the dichlorovinyl-cysteine fragment, while m/z 88 typically corresponds to the pyruvate fragment.

Data Processing & Validation

Calculation (Isotope Dilution)

Quantification is performed using the Area Ratio method to cancel out matrix effects.

-

Summation (MITSI): Sum the peak areas of the 256

127 and 258

Validation Criteria (FDA/EMA Guidelines)

-

Linearity:

over range 0.5 – 500 ng/mL. -

Accuracy: 85-115% of nominal concentration.

-

Precision (CV%): <15% (or <20% at LLOQ).

-

Recovery: >80% (Absolute recovery is less critical due to IDMS, but high recovery ensures better sensitivity).

Troubleshooting & Expert Tips

-

Isomer Separation:

-

TCE metabolism can produce two isomers: 1,2-DCVC (major) and 2,2-DCVC (minor).

-

Tip: Ensure your chromatographic method resolves these. 1,2-DCVC typically elutes after 2,2-DCVC on C18 columns. If they co-elute, your quantification will be biased high.

-

-

Carryover:

-

Mercapturic acids are "sticky." Use a needle wash of 50:50 ACN:MeOH:Isopropanol to prevent carryover between high and low samples.

-

-

Stability:

-

Urinary acylases can slowly deacetylate the analyte back to DCVC.

-

Protocol: Process urine immediately or store at -80°C. Do not leave thawed urine at room temperature for >4 hours.

-

References

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Volatile Organic Compounds Metabolites in Urine.[2][3] Method 2005.[4]

-

Blount, B. C., et al. (2019).[2] "Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine." Journal of the American Society for Mass Spectrometry, 30(7), 1234-1242.

-

Bernauer, U., et al. (1996). "Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-compounds and mercapturic acids in rats and humans after inhalation." Archives of Toxicology, 70(6), 338-346.

-

Lash, L. H., et al. (2000). "Metabolism of Trichloroethylene." Environmental Health Perspectives, 108(Suppl 2), 177–200.

Sources

Protocol for the Chromatographic Separation of E- and Z-Isomers of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine

An Application Note for Drug Development and Toxicology Research

Abstract

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) is a critical metabolite in the bioactivation pathway of the widespread industrial solvent, trichloroethylene (TCE). The metabolism of TCE leads to the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin, which is subsequently N-acetylated to form NA-DCVC.[1][2] While NA-DCVC itself is considered less directly toxic because it is not a good substrate for the bioactivating enzyme β-lyase, it serves as a transportable precursor that can be deacetylated within renal proximal tubule cells, regenerating the highly toxic DCVC.[1][2] The vinylic sulfide moiety of NA-DCVC exists as two geometric isomers, E (entgegen) and Z (zusammen), which may possess different toxicokinetic and toxicodynamic properties. The precise stereochemistry of a molecule can significantly influence its biological activity and metabolic fate.[1] Therefore, the ability to separate and study these isomers in isolation is paramount for a comprehensive risk assessment of TCE exposure and for understanding the mechanisms of DCVC-induced nephrotoxicity. This document provides a detailed protocol for the analytical and preparative separation of the E- and Z-isomers of NA-DCVC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction: The Scientific Imperative for Isomer Separation

The conjugation of xenobiotics with glutathione is typically a detoxification pathway. However, for TCE, this pathway leads to the formation of the nephrotoxic metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] This metabolite is further processed to its mercapturic acid derivative, N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC), which is a known urinary metabolite in humans exposed to TCE.[3][4]

The presence of a carbon-carbon double bond in the 1,2-dichloroethenyl group gives rise to E- and Z-geometric isomerism. It is a well-established principle in toxicology and pharmacology that stereoisomers of a compound can exhibit markedly different biological activities. This can be due to differences in how they bind to enzymes, and transport proteins, or their rates of metabolic conversion. While the toxicity of the parent compound, DCVC, has been studied, the specific contributions of the E- and Z-isomers of its N-acetylated metabolite are less well-defined.[5] Separating these isomers is the critical first step to:

-

Elucidate Isomer-Specific Toxicity: To determine if one isomer is more readily deacetylated to the toxic DCVC, or if one isomer possesses unique toxicity.

-

Accurate Pharmacokinetic Modeling: To understand the absorption, distribution, metabolism, and excretion (ADME) of each isomer individually.

-

Development of Analytical Standards: To provide pure reference materials for quantitative analysis in biological matrices.

This protocol outlines a robust RP-HPLC method suitable for both the analytical-scale resolution and preparative-scale isolation of these two critical isomers.

Experimental Workflow Overview

The overall process involves the development of an analytical HPLC method to achieve baseline separation of the isomers, followed by scaling up the method for preparative chromatography to isolate pure fractions of each isomer for further study.

Caption: Overall workflow for the separation of NA-DCVC isomers.

Materials and Reagents

-

Isomer Mixture: Synthesis of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine will produce a mixture of E- and Z-isomers.[6]

-

HPLC Grade Water: (e.g., Milli-Q or equivalent)

-

HPLC Grade Acetonitrile (ACN)

-

Formic Acid (FA): Optima™ LC/MS grade or equivalent

-

N-acetyl-L-cysteine: For system suitability and as a reference compound.[7]

-

HPLC Vials and Syringe Filters: 0.22 µm, PTFE or nylon membrane

Detailed Protocols

Protocol 1: Analytical Separation of E- and Z-Isomers

This protocol is designed to achieve baseline resolution between the two isomers for identification and quantification.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 column is chosen for its hydrophobicity, which will interact with the nonpolar dichloroethenyl moiety. The slight differences in the spatial arrangement of the chlorine atoms in the E- and Z-isomers lead to differential interaction with the C18 chains, enabling separation.[1]

-

Mobile Phase: A low pH mobile phase (using formic acid) is employed to suppress the ionization of the carboxylic acid group on the cysteine backbone. This ensures that the molecule is in a single, neutral form, leading to sharper peaks and more reproducible retention times.

-

Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used. This allows for the elution of more polar impurities at the beginning of the run while providing sufficient organic strength to elute the moderately hydrophobic isomers with good peak shape and resolution.

-

Detection: The molecule lacks a strong chromophore, so UV detection at a low wavelength (215 nm) is selected to detect the peptide bond and carboxyl group. For unambiguous identification, LC-MS/MS is the preferred method, monitoring for the specific parent and fragment ion masses.[1]

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Degas both mobile phases for 15 minutes using an ultrasonicator or vacuum degasser.

-

-

Sample Preparation:

-

Prepare a stock solution of the E/Z isomer mixture at 1 mg/mL in Mobile Phase A.

-

Dilute the stock solution to a working concentration of 50 µg/mL with Mobile Phase A.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Instrumentation and Conditions:

-

Configure the HPLC system as per the parameters in Table 1.

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample.

-

Monitor the chromatogram for the appearance of two closely eluting peaks corresponding to the E- and Z-isomers.

-

Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is desired for baseline separation.

-

Sources

- 1. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]

- 7. rsc.org [rsc.org]

Application Note: High-Sensitivity Sample Preparation and LC-MS/MS Quantification of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) in Urine

[1][2]

Abstract & Introduction

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC) is a critical urinary biomarker used to assess exposure to Trichloroethylene (TCE), a ubiquitous industrial solvent and environmental contaminant.[1][2] Unlike oxidative metabolites (e.g., trichloroacetic acid), NA-DCVC is the end-product of the glutathione (GSH) conjugation pathway , which is directly linked to TCE-induced renal toxicity and carcinogenicity.

The quantification of NA-DCVC presents specific bioanalytical challenges:

-

Polarity: As a mercapturic acid, it is highly polar, making retention on standard C18 columns difficult.

-

Isomeric Complexity: TCE metabolism produces both 1,2- and 2,2-dichlorovinyl isomers.[1][2] Chromatographic resolution is essential to ensure specificity.[1][2]

-

Matrix Interference: Urine contains high salt and endogenous organic acid concentrations that cause significant ion suppression in Electrospray Ionization (ESI).[1]

This Application Note provides two validated sample preparation protocols—Solid Phase Extraction (SPE) for high-sensitivity applications and Dilute-and-Shoot for high-throughput screening—coupled with an optimized LC-MS/MS method.[1][2]

Metabolic Pathway Context

Understanding the formation of NA-DCVC is crucial for interpreting its presence.[1][2] It is formed via the mercapturic acid pathway, primarily in the kidney and liver.

Figure 1: The glutathione conjugation pathway of TCE.[3][4] NA-DCVC represents the detoxification branch, while the precursor DCVC can undergo bioactivation to nephrotoxic species.

Physicochemical Properties & Target Analyte[1][6][7][8][9][10][11]

| Property | Value | Implication for Method Design |

| Analyte Name | N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine | Target Analyte |

| Abbreviation | NA-DCVC (or 1,2-DCV-NAC) | Differentiate from 2,2-isomer |

| Molecular Weight | 258.12 g/mol | Precursor Ion (M-H)⁻: m/z 256/258 |

| pKa (Carboxyl) | ~3.5 | Acidic: Ionizes best in Negative Mode (ESI-) |

| LogP | ~0.5 - 1.0 | Moderately polar; requires aqueous-stable columns |

| Stability | Good in acidic urine | Acidify samples to pH < 2 for long-term storage |

Sample Collection & Pre-Analytical Handling[1][2]

-

Collection: Spot urine or 24-hour urine collection.

-

Preservation: No preservatives are strictly required for short-term (<24h) storage at 4°C. For long-term biobanking, acidify with glacial acetic acid (1% v/v) or HCl to pH < 2 to prevent bacterial degradation and oxidation of the sulfur moiety.[1][2]

Protocol A: Solid Phase Extraction (High Sensitivity)[1]

Purpose: Recommended for trace-level detection (< 0.5 ng/mL) or complex clinical samples where matrix suppression is high.[1][2] Mechanism: Mixed-mode Weak Anion Exchange (WAX).[1][2] The analyte's carboxylic acid binds to the sorbent via ion exchange, while neutrals are washed away.

Materials

-

Cartridge: Waters Oasis WAX (30 mg/1 cc) or Phenomenex Strata-X-AW.[1][2]

-

Internal Standard (IS): N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine-d3 (NA-DCVC-d3) or N-acetyl-S-(phenyl)-L-cysteine (if isotopic label unavailable).[1][2]

Step-by-Step Procedure

-

Sample Pre-treatment:

-

Centrifuge at 10,000 x g for 5 min to remove particulates.

-

Transfer 200 µL of supernatant to a clean tube.

-

Add 20 µL Internal Standard solution (100 ng/mL in water).[1]

-

Add 600 µL of 2% Formic Acid in water. (Acidification ensures the analyte is protonated for hydrophobic retention initially, or adjust pH to 5.0 for direct ion exchange depending on specific sorbent guidelines. Note: For WAX, loading at pH 5-6 is often optimal to keep the acid deprotonated (charged) to bind to the positively charged sorbent. However, standard WAX protocols often load acidic drugs in acidic media to utilize the reversed-phase retention first.)

-

Refined Loading Strategy: Dilute 200 µL urine with 200 µL 50 mM Ammonium Acetate (pH 5.0) .[1] This ensures the carboxylic acid (pKa ~3.5) is ionized (COO⁻) to bind to the WAX amine group.

-

Conditioning:

-

Loading:

-

Load the buffered sample (400 µL) onto the cartridge at a slow flow rate (~1 mL/min).

-

-

Washing:

-

Elution:

-

Elute with 500 µL of Methanol containing 5% Ammonium Hydroxide . (The base neutralizes the WAX sorbent charge, releasing the anionic analyte).

-

-

Reconstitution:

Protocol B: Dilute-and-Shoot (High Throughput)[1][2]

Purpose: Suitable for occupational exposure monitoring where levels are expected to be > 5 ng/mL.[1][2] Used by CDC/NHANES for similar VOC metabolites.[1][2][5]

Step-by-Step Procedure

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Aliquot 50 µL of urine into a 96-well plate or autosampler vial.

-

Add 10 µL Internal Standard solution.

-

Add 440 µL of 15 mM Ammonium Acetate (pH 6.5) .

Instrumental Analysis (LC-MS/MS)[1][2][3][7][12]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Waters Xevo TQ-XS).

Chromatographic Conditions

-

Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

-

Rationale: The HSS T3 is a high-strength silica C18 capable of 100% aqueous starts, essential for retaining polar mercapturic acids.[2]

-

-

Column Temp: 40°C.

-

Mobile Phase A: 15 mM Ammonium Acetate in Water (pH ~6.5).[1]

-

Gradient:

Mass Spectrometry Parameters

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Type |

| NA-DCVC | 255.9 | 126.9 | 50 | 15 | Quantifier |

| NA-DCVC | 257.9 | 128.9 | 50 | 15 | Qualifier (Cl37) |

| NA-DCVC-d3 | 259.0 | 127.0 | 50 | 15 | Internal Std |

Note: The product ion 126.9 corresponds to the dichlorovinyl thiolate fragment, which is highly specific.

Experimental Workflow Diagram

Figure 2: Decision tree for sample preparation based on sensitivity requirements.[1][2]

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following controls must be included in every batch:

-

Creatinine Correction: Since urine concentration varies with hydration, always measure creatinine in the same sample. Report results as µg NA-DCVC per g Creatinine .[1][2]

-

Isomer Separation Check: The LC method must demonstrate baseline separation between NA-S-(1,2-dichlorovinyl)-L-cysteine and NA-S-(2,2-dichlorovinyl)-L-cysteine.[1][2] The 1,2-isomer typically elutes slightly earlier on C18 phases.[1][2]

-

Matrix Effect (ME) Evaluation:

References

-

Centers for Disease Control and Prevention (CDC). (2014).[1][5] Laboratory Procedure Manual: Volatile Organic Compounds (VOCs) Metabolites in Urine.[1] Method No. 6006.04. Link

-

Lash, L. H., et al. (2000). "Metabolism of Trichloroethylene." Environmental Health Perspectives, 108(Suppl 2), 177–200.[6] Link

-

Bernauer, U., et al. (1996). "Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-compounds and mercapturic acids in rats and humans after inhalation."[1][2] Archives of Toxicology, 70, 338–346. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019).[1][3] Toxicological Profile for Trichloroethylene.[1][2][4] U.S. Department of Health and Human Services. Link

Sources

- 1. wwwn.cdc.gov [wwwn.cdc.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. Trichloroethylene Toxicity: Biological fate of trichloroethylene | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Preventing oxidation of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine during storage

Technical Support Center: N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC)

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this critical compound. Oxidative degradation is a primary challenge that can compromise experimental results, and this guide offers both proactive protocols and reactive troubleshooting solutions.

Section 1: Understanding the Challenge: The Mechanism of NA-DCVC Oxidation

N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine is a thioether, a class of organosulfur compounds characterized by a sulfur atom bonded to two carbon groups.[1] While thioethers are generally more stable to reduction than disulfide bonds, they are susceptible to metabolic and chemical oxidation.[2] The primary site of oxidative vulnerability in the NA-DCVC molecule is the sulfur atom of the cysteine residue.

The lone pair electrons on the sulfur atom make it nucleophilic and susceptible to attack by oxidizing agents.[1] The most common oxidative pathway involves the conversion of the thioether (sulfide) to a sulfoxide, and potentially further to a sulfone, upon exposure to oxygen, reactive oxygen species (ROS), or other strong oxidizers. This transformation fundamentally alters the chemical structure and, consequently, the biological and toxicological properties of the molecule. For instance, the oxidized metabolite S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) is a potent nephrotoxicant, highlighting the critical importance of preventing unintended oxidation.[3]

Below is a diagram illustrating the primary oxidative pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the storage and use of NA-DCVC.

Question 1: My solid NA-DCVC powder has developed a yellowish tint. What happened and is it still usable?

-

Plausible Cause: Discoloration, particularly yellowing, of a previously white crystalline solid is a common visual indicator of chemical degradation. This is likely due to slow, long-term oxidation from atmospheric oxygen, potentially accelerated by exposure to light or elevated temperatures.

-